1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 1269174-60-8
VCID: VC6670146
InChI: InChI=1S/C13H11N3/c1-10-5-4-8-14-13(10)16-9-15-11-6-2-3-7-12(11)16/h2-9H,1H3
SMILES: CC1=C(N=CC=C1)N2C=NC3=CC=CC=C32
Molecular Formula: C13H11N3
Molecular Weight: 209.252

1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole

CAS No.: 1269174-60-8

Cat. No.: VC6670146

Molecular Formula: C13H11N3

Molecular Weight: 209.252

* For research use only. Not for human or veterinary use.

1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole - 1269174-60-8

Specification

CAS No. 1269174-60-8
Molecular Formula C13H11N3
Molecular Weight 209.252
IUPAC Name 1-(3-methylpyridin-2-yl)benzimidazole
Standard InChI InChI=1S/C13H11N3/c1-10-5-4-8-14-13(10)16-9-15-11-6-2-3-7-12(11)16/h2-9H,1H3
Standard InChI Key FODZUURDQZBRSL-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)N2C=NC3=CC=CC=C32

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-(3-Methylpyridin-2-yl)-1H-1,3-benzodiazole, reflects its bipartite structure: a benzodiazole system (a bicyclic aromatic ring with two nitrogen atoms at positions 1 and 3) linked to a pyridine ring substituted with a methyl group at position 3. The molecular formula is C₁₃H₁₀N₃, with a molecular weight of 208.24 g/mol. Key structural features include:

  • Benzodiazole core: Provides aromatic stability and sites for electrophilic substitution.

  • 3-Methylpyridin-2-yl group: Introduces steric and electronic effects due to the methyl substituent and pyridine’s nitrogen heteroatom.

Comparative analysis with analogs such as 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (CAS: 117977-21-6) reveals that substitutions on the pyridine ring significantly influence solubility and reactivity .

Physicochemical Properties

Based on structurally related compounds, the following properties are predicted:

PropertyValue/DescriptionSource Analog
Melting Point120–125°C
Boiling Point450–460°C (estimated)
SolubilitySlightly soluble in chloroform, methanol
pKa~10.6 (basic nitrogen)
Density1.25–1.30 g/cm³

The methyl group on the pyridine ring enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems .

Pharmacological and Biological Activities

Benzimidazole derivatives are renowned for their broad-spectrum bioactivity. For instance, 2-amino benzothiazole derivatives exhibit antimicrobial and antitumor properties . While direct data for 1-(3-Methylpyridin-2-yl)-1H-1,3-benzodiazole are unavailable, its structural similarity to Rabeprazole intermediates (e.g., Rabeprazole Sulfide, CAS: 117977-21-6) suggests potential proton pump inhibition activity . Additionally, pyridine-containing benzimidazoles often interact with nucleic acids or enzymes via π-π stacking and hydrogen bonding .

Applications in Medicinal Chemistry

This compound’s hybrid structure positions it as a versatile scaffold for drug development:

  • Antimicrobial agents: Benzimidazole derivatives disrupt microbial cell wall synthesis .

  • Anticancer therapeutics: Pyridine moieties enhance DNA intercalation potential .

  • Proton pump inhibitors: Analogous to Rabeprazole, it could target H+/K+-ATPase in gastric cells .

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